An In-depth Technical Guide to 2-(3-Methylpiperidin-1-yl)ethanol and its Analogs
An In-depth Technical Guide to 2-(3-Methylpiperidin-1-yl)ethanol and its Analogs
A Note to the Researcher: Direct experimental data for 2-(3-Methylpiperidin-1-yl)ethanol (CAS 39123-22-3) is not extensively available in the public domain. This guide has been constructed by leveraging data from closely related structural analogs and established principles in piperidine chemistry to provide a comprehensive and scientifically grounded resource. All data presented herein should be considered illustrative for this class of compounds and must be validated through direct experimentation for 2-(3-Methylpiperidin-1-yl)ethanol.
Section 1: Introduction and Molecular Overview
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that is amenable to a wide range of chemical modifications. The introduction of a methyl group and an ethanol side chain, as seen in 2-(3-Methylpiperidin-1-yl)ethanol, offers multiple points for functionalization, influencing the molecule's physicochemical properties, and by extension, its pharmacokinetic and pharmacodynamic profiles.
This technical guide will delve into the chemical structure, properties, synthesis, and potential applications of 2-(3-Methylpiperidin-1-yl)ethanol and its closely related analogs. The insights provided are intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the piperidine framework.
Chemical Structure and Identification
-
IUPAC Name: 2-(3-Methylpiperidin-1-yl)ethanol
-
CAS Number: 39123-22-3[3]
-
Molecular Formula: C₈H₁₇NO[3]
-
Molecular Weight: 143.23 g/mol [3]
-
Canonical SMILES: CC1CCCN(C1)CCO
-
InChI Key: InChI=1S/C8H17NO/c1-8-4-2-3-5-9(8)6-7-10/h8,10H,2-7H2,1H3
Section 2: Physicochemical and Spectroscopic Properties (Illustrative)
| Property | Illustrative Value | Source/Rationale |
| Physical State | Colorless to pale yellow liquid | Based on the appearance of similar short-chain substituted piperidines. |
| Boiling Point | ~210-220 °C at 760 mmHg | Extrapolated from boiling points of related compounds like 2-(1-methylpiperidin-2-yl)ethanol and considering the influence of the methyl group on intermolecular forces.[4][5] |
| Density | ~0.95 - 1.05 g/cm³ at 20 °C | Based on the density of analogous piperidine and azepane derivatives.[4] |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, methanol, chloroform). | The presence of the hydroxyl and tertiary amine groups suggests good solubility in polar protic and aprotic solvents. |
| pKa (Conjugate Acid) | ~9.0 - 10.5 | Typical pKa range for the conjugate acid of a tertiary amine in a piperidine ring. |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-(3-Methylpiperidin-1-yl)ethanol. Below are the expected spectral characteristics.
The proton NMR spectrum is predicted to show distinct signals corresponding to the protons of the piperidine ring, the methyl group, and the ethanol side chain. The chemical shifts will be influenced by the neighboring nitrogen and oxygen atoms.
-
-CH₂-OH (ethanol): A triplet around 3.6 ppm.
-
-N-CH₂- (ethanol): A triplet around 2.5 ppm.
-
Piperidine ring protons: A complex multiplet region between 1.0 and 3.0 ppm.
-
-CH₃ (methyl group): A doublet around 0.9 ppm.
The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.
-
-CH₂-OH (ethanol): A signal around 60 ppm.[6]
-
-N-CH₂- (ethanol): A signal around 58 ppm.[6]
-
Piperidine ring carbons: Signals in the range of 20-60 ppm.
-
-CH₃ (methyl group): A signal around 15-20 ppm.
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (alkane): Sharp peaks between 2850 and 3000 cm⁻¹.
-
C-O stretch (alcohol): A band in the region of 1050-1150 cm⁻¹.
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion (M⁺): A peak at m/z = 143.
-
Fragmentation Pattern: Expect to see characteristic fragments resulting from the loss of the hydroxyl group, the ethanol side chain, and cleavage of the piperidine ring.
Section 3: Synthesis and Chemical Reactivity
The synthesis of 2-(3-Methylpiperidin-1-yl)ethanol can be approached through several established synthetic routes for N-substituted piperidines. A common and effective method involves the reductive amination of a suitable precursor.
Illustrative Synthetic Protocol: Reductive Amination
This protocol describes a general procedure for the synthesis of N-substituted piperidines, which can be adapted for the synthesis of 2-(3-Methylpiperidin-1-yl)ethanol.
Step 1: Reaction of 3-Methylpiperidine with 2-Bromoethanol
-
To a solution of 3-methylpiperidine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add potassium carbonate (2.0 eq) as a base.
-
Add 2-bromoethanol (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2-(3-Methylpiperidin-1-yl)ethanol.
Causality behind Experimental Choices:
-
Solvent: Acetonitrile and ethanol are good choices as they are polar aprotic and protic solvents, respectively, that can dissolve the reactants and facilitate the nucleophilic substitution reaction.
-
Base: Potassium carbonate is a mild inorganic base that is sufficient to deprotonate the secondary amine of 3-methylpiperidine, making it a better nucleophile, without causing significant side reactions.
-
Purification: Column chromatography is a standard and effective method for purifying small organic molecules like the target compound from starting materials and byproducts.
Chemical Reactivity
The chemical reactivity of 2-(3-Methylpiperidin-1-yl)ethanol is primarily dictated by the tertiary amine and the primary alcohol functional groups.
-
Tertiary Amine: The nitrogen atom is nucleophilic and basic. It can be protonated by acids to form quaternary ammonium salts.
-
Primary Alcohol: The hydroxyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted to esters, ethers, and halides through standard organic transformations.
Section 4: Applications in Drug Discovery and Development
The piperidine moiety is a privileged scaffold in drug discovery due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for interacting with biological targets.[1][2] While specific pharmacological data for 2-(3-Methylpiperidin-1-yl)ethanol is not documented, its structural features suggest potential applications in several therapeutic areas.
Potential as a Scaffold in Medicinal Chemistry
The functional groups of 2-(3-Methylpiperidin-1-yl)ethanol provide handles for further chemical modification to generate libraries of compounds for screening against various biological targets.
-
N-Dealkylation and Re-functionalization: The ethanol group on the nitrogen can be cleaved and replaced with other substituents to explore structure-activity relationships.
-
O-Functionalization: The hydroxyl group can be derivatized to form esters or ethers, which can act as prodrugs or modulate the compound's solubility and cell permeability.
Analogous Compounds in Pharmacology
Many drugs containing the piperidine-ethanol motif have been developed. For instance, derivatives of 2-(1-methylpiperidin-2-yl)ethanol have been investigated for their potential as intermediates in the synthesis of pharmacologically active compounds.[7]
Section 5: Toxicology and Safety (General)
Specific toxicological data for 2-(3-Methylpiperidin-1-yl)ethanol is not available. However, based on the safety data for structurally related compounds, the following general precautions should be observed.
-
Acute Toxicity: Similar compounds can be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Many piperidine derivatives are corrosive and can cause severe skin burns and eye damage.[8]
-
Handling: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Section 6: Conclusion
2-(3-Methylpiperidin-1-yl)ethanol represents a simple yet versatile building block within the vast chemical space of piperidine derivatives. While specific experimental data for this particular isomer is sparse, this guide provides a comprehensive overview of its predicted properties, potential synthetic routes, and likely applications based on the well-established chemistry of its structural analogs. The information presented herein is intended to serve as a valuable starting point for researchers interested in exploring the potential of this and related compounds in drug discovery and other areas of chemical science. Further experimental investigation is necessary to fully characterize this molecule and unlock its potential.
Diagrams
Caption: Illustrative synthetic scheme for 2-(3-Methylpiperidin-1-yl)ethanol.
Caption: Key reactive sites on 2-(3-Methylpiperidin-1-yl)ethanol.
References
-
Howei Pharm. CAS 39123-22-3 C8H17NO 2-(3-Methylpiperidin-1-yl)ethanol. [Link]
-
ResearchGate. Piperidine-based drug discovery. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). [Link]
-
ResearchGate. Analgesic activity of alkyl piperidine derivatives. (2016). [Link]
-
CAS Common Chemistry. 2-(Azepan-1-yl)ethanol. [Link]
-
BRANDTECH Scientific. Solvent Boiling Point Chart. [Link]
Sources
- 1. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0272994) [np-mrd.org]
- 2. rsc.org [rsc.org]
- 3. CAS 39123-22-3 | 2-(3-Methylpiperidin-1-yl)ethanol, - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
